ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate
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Overview
Description
Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate is a versatile chemical compound with a unique structure that offers potential for diverse studies, including drug discovery, material synthesis, and biological investigations. This compound is part of the thiophene derivatives family, which are known for their extensive applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate involves several steps. One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or alcohols replace the sulfonamido group, forming new derivatives.
Scientific Research Applications
Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate has promising applications in various fields:
Chemistry: It is used in the synthesis of novel materials and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is explored for its potential use in drug discovery, particularly for its anti-inflammatory and anticancer effects.
Industry: The compound is utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamido group can interact with enzymes or receptors, modulating their activity. The thiophene ring system is known to participate in various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Properties
IUPAC Name |
ethyl 4-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-28-21(25)15-9-11-16(12-10-15)22-20(24)19-18(13-14-29-19)23(2)30(26,27)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTLJQYYNFNQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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